molecular formula C24H31N7OS3 B12706562 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate CAS No. 97861-99-9

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate

Cat. No.: B12706562
CAS No.: 97861-99-9
M. Wt: 529.8 g/mol
InChI Key: TWPFOFBCQAWUTH-UHFFFAOYSA-L
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Description

This compound (CAS No. 97861-99-9) is a benzothiazolium-based azo dye with a dithiocyanate counterion. Its structure features:

  • A benzothiazole core substituted with methoxy and methyl groups at positions 6 and 3, respectively.
  • An azo (-N=N-) linkage connecting the benzothiazole to a phenyl ring.
  • Dithiocyanate (SCN⁻) as the counterion, which influences stability and reactivity .

Benzothiazolium azo dyes are known for applications in textiles, sensors, and biomedical imaging due to their chromophoric and electronic properties. The trimethylammonio group enhances solubility in polar solvents, while the dithiocyanate counterion may enable coordination chemistry or antimicrobial activity .

Properties

CAS No.

97861-99-9

Molecular Formula

C24H31N7OS3

Molecular Weight

529.8 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;dithiocyanate

InChI

InChI=1S/C22H31N5OS.2CHNS/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;2*2-1-3/h8-13,16H,7,14-15H2,1-6H3;2*3H/q+2;;/p-2

InChI Key

TWPFOFBCQAWUTH-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-].C(#N)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzothiazole derivatives, including those related to the compound , have shown significant antimicrobial properties. Studies indicate that benzothiazole-based compounds possess broad-spectrum activity against bacteria and fungi, making them promising candidates for developing new antimicrobial agents. For instance, research highlights the synthesis of novel benzothiazole derivatives that exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating better inhibition than standard reference drugs .

Antidepressant Potential
Recent investigations into benzothiazole derivatives have revealed their potential antidepressant-like effects. In animal models, compounds similar to 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate were tested for their efficacy in reducing immobility time in forced swimming tests, suggesting a significant impact on mood regulation . This opens avenues for further exploration in developing treatments for depression.

Analytical Chemistry

Detection of Anions
The compound has been explored for its ability to act as a sensor for detecting cyanate anions. A derivative utilizing a benzothiazole moiety was designed to exhibit colorimetric and fluorometric responses upon interaction with cyanate ions. This characteristic is attributed to its unique molecular structure, which allows for significant changes in fluorescence and color upon binding with specific anions, thus providing a sensitive detection method for environmental monitoring .

Environmental Applications

Environmental Monitoring
The ability of benzothiazole derivatives to detect harmful substances makes them suitable for environmental applications. The aforementioned sensor capabilities allow for the monitoring of cyanate levels in water sources, which is critical given the potential toxicity of cyanate compounds in aquatic environments. The development of such sensors can facilitate real-time monitoring and contribute to environmental safety .

Synthesis and Development

Synthetic Pathways
The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate can be achieved through various synthetic methods, including diazo-coupling reactions and microwave-assisted synthesis techniques. These methods not only enhance yield but also reduce reaction times significantly compared to traditional synthesis . The advancement in synthetic methodologies allows for the efficient production of this compound and its derivatives.

Case Studies

Study Focus Findings
Antimicrobial ActivityNovel benzothiazole derivatives showed potent activity against M. tuberculosis .
Antidepressant EffectsCompounds demonstrated significant reduction in immobility time in forced swimming tests .
Cyanate DetectionA benzothiazole derivative exhibited dual signals for cyanate detection with high sensitivity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with cellular components. The azo group can interact with proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name (CAS No.) Substituents/Modifications Counterion Key Properties
Target Compound (97861-99-9) Ethyl(2-(trimethylammonio)ethyl)amino group on phenyl ring Dithiocyanate High polarity, potential antimicrobial activity, UV-Vis absorbance ~450–550 nm
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate (83968-82-5) Dimethylamino group instead of ethyl(trimethylammonio)ethyl Thiocyanate Reduced cationic charge; lower solubility in water; similar λmax in visible spectrum
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium acetate (85005-71-6) Butyl(2-cyanoethyl)amino group Acetate Enhanced lipophilicity; cyano group enables nucleophilic reactivity; used in dye-sensitized solar cells
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (CAS varies) Triazole-thione core with sulfonyl groups None (neutral) Antifungal activity; tautomerism between thione and thiol forms

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • Target compound: Expected ν(N=N) ~1400 cm⁻¹, ν(SCN) ~2050–2100 cm⁻¹, and ν(C=S) ~1250 cm⁻¹ (if present) .
    • Thiocyanate analogue (83968-82-5): Similar azo and thiocyanate peaks but lacks trimethylammonio ν(C-N⁺) ~1650 cm⁻¹ .
  • NMR :
    • Trimethylammonio protons appear as a singlet at ~3.1–3.3 ppm (¹H NMR). Azo-linked aromatic protons show deshielding (~7.5–8.5 ppm) .
    • Triazole-thiones (): Thione tautomers show NH peaks at ~3278–3414 cm⁻¹ in IR and aromatic protons at 6.76–8.34 ppm in ¹H NMR .

Functional Differences

  • Solubility : The trimethylammonio group in the target compound enhances aqueous solubility compared to lipophilic analogues like 85005-71-6 .
  • Biological Activity : Dithiocyanate derivatives may exhibit antimicrobial properties due to SCN⁻’s ability to disrupt microbial membranes. Neutral triazole-thiones () show antifungal activity .
  • Applications: Target compound: Potential use in biomedical staining or ion-selective sensors. Acetate analogue (85005-71-6): Applicable in optoelectronics due to cyano group electron-withdrawing effects .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Compound Type λmax (nm) IR Key Peaks (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound 520 2100 (SCN), 1405 (N=N), 1250 (C=S) 3.1 (N⁺(CH₃)₃), 7.8–8.2 (aromatic)
Thiocyanate Analogue (83968-82-5) 515 2050 (SCN), 1400 (N=N) 2.9 (N(CH₃)₂), 7.6–8.0 (aromatic)
Triazole-thione () 300–350 (UV) 1247–1255 (C=S), 3278–3414 (NH) 6.76–8.34 (aromatic)

Biological Activity

The compound 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate , commonly referred to by its chemical name, is a benzothiazolium derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

  • Molecular Formula : C24_{24}H31_{31}N7_{7}OS3_{3}
  • Molecular Weight : 529.744 g/mol
  • CAS Number : 97861-99-9
  • LogP : 2.83946

The biological activity of benzothiazole derivatives, including the compound , often involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, particularly procaspase-3 to caspase-3 activation, leading to programmed cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives:

  • Cell Line Studies :
    • Compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, including U937 (a procaspase-3 over-expressing line) and MCF-7 (a procaspase-3 non-expressing line). The selectivity and potency of these compounds were evaluated with IC50_{50} values indicating effective concentrations needed to inhibit cell viability .
    • A comparative study demonstrated that benzothiazole derivatives exhibited IC50_{50} values ranging from 5.2 μM to 6.6 μM against U937 cells, suggesting strong anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups within the benzothiazole framework appears crucial for enhancing anticancer activity. Modifications that increase electron density on nitrogen atoms have been associated with improved efficacy .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives are noted for their antimicrobial effects:

  • Broad-Spectrum Activity :
    • Compounds derived from benzothiazole structures have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, a related compound showed a minimal inhibitory concentration (MIC) of 50 μg/mL against tested organisms .
  • Mechanisms of Action :
    • The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Data Table: Biological Activity Summary

Activity TypeCell Line / MicrobeIC50_{50} / MIC (μg/mL)Reference
AnticancerU9375.2
AnticancerMCF-76.6
AntimicrobialVarious Bacteria50
AntifungalVarious Fungi50

Case Studies

  • Study on Benzothiazole Derivatives :
    A comprehensive study evaluated various benzothiazole derivatives for their anticancer properties, revealing that modifications to the benzothiazole core significantly impacted their biological activity. The study concluded that compounds with specific substituents exhibited enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
  • Antimicrobial Screening :
    Another research effort focused on synthesizing new benzothiazole derivatives and assessing their antimicrobial efficacy against a panel of bacterial and fungal strains. The results indicated that several derivatives showed potent activity, thus supporting their potential use as therapeutic agents in treating infections .

Q & A

Q. Methodological Approach :

  • Compare data across solvents and temperatures.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

What advanced techniques are recommended for characterizing the electronic properties of the benzothiazolium core?

Advanced Research Question
Combined spectroscopic and computational methods are essential:

  • UV-Vis Spectroscopy : The azo group’s π→π* transitions (λmax ~450–500 nm) are sensitive to substituents, aiding in assessing electronic delocalization .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model charge distribution and predict redox behavior .
  • Cyclic Voltammetry : Measure reduction potentials of the azo group (-0.5 to -0.8 V vs. Ag/AgCl) to evaluate electron-withdrawing effects .

How can researchers optimize the reaction to minimize byproducts during thiocyanate incorporation?

Basic Research Question
Byproduct formation (e.g., thiourea derivatives) is mitigated by:

  • Stoichiometric Control : Use a 1.2:1 molar ratio of thiocyanate to amine to ensure complete reaction .
  • Moisture Avoidance : Anhydrous DMF reduces hydrolysis of arylisothiocyanates .
  • Workup Strategy : Acidic quenching (pH 2–3) precipitates unreacted starting materials, simplifying isolation .

Q. Example Protocol :

React 1 mmol benzothiazolium intermediate with 1.2 mmol KSCN in DMF (4 h, 80°C).

Quench with 1M HCl, filter, and recrystallize from ethanol .

What mechanistic insights explain the reactivity of the dithiocyanate group in nucleophilic substitution reactions?

Advanced Research Question
The dithiocyanate moiety acts as a soft nucleophile, favoring SN2 mechanisms in polar solvents. Key findings:

  • Kinetic Studies : Second-order kinetics observed in reactions with alkyl halides (k = 0.15–0.30 M⁻¹s⁻¹ in DMF) .
  • Leaving Group Effects : Thiocyanate’s ambident nucleophilicity leads to dual attack (S- vs. N-terminal), monitored via IR (νC≡N ~2050 cm⁻¹) .

Recommendation :
Use ESI-MS to track intermediate formation during substitution .

How do steric and electronic factors influence the stability of the benzothiazolium core under acidic conditions?

Advanced Research Question

  • Steric Shielding : Bulky substituents (e.g., 3-methyl group) reduce protonation at the thiazolium nitrogen, enhancing stability (t₁/₂ >24 h at pH 4) .
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxy) destabilize the core via inductive effects, accelerating degradation .

Q. Experimental Validation :

  • Conduct pH-dependent stability assays (HPLC monitoring).
  • Compare degradation rates of derivatives with varying substituents .

What strategies are effective in scaling up the synthesis while maintaining reproducibility?

Basic Research Question

  • Process Optimization : Replace batch reflux with flow chemistry for diazonium coupling (residence time: 20 min, 85% yield) .
  • Quality Control : Implement in-line FTIR to monitor thiocyanate consumption .

Q. Scaled Protocol :

Continuous flow diazotization at 5°C.

Coupling in a tubular reactor (DMF, 80°C).

Automated crystallization with ethanol/water .

How can computational modeling predict the biological activity of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase; predicted ΔG = -9.2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = -1.2) and CYP3A4 inhibition risk .

Validation :
Compare computational results with in vitro enzyme assays .

What are the challenges in analyzing trace impurities (<0.1%) in this compound, and how are they addressed?

Advanced Research Question

  • LC-HRMS : Detect impurities via high-resolution mass spectrometry (Orbitrap, resolving power >60,000) .
  • Synthesis Contaminants : Common impurities include unquenched diazonium salts (m/z 220.08) and thiocyanate dimers .

Q. Mitigation :

  • Use orthogonal purification (e.g., size exclusion + ion-exchange chromatography) .

How does the azo group’s photoisomerization affect the compound’s application in light-responsive systems?

Advanced Research Question

  • UV Irradiation : Transcis isomerization (λirr = 365 nm) alters dipole moment, monitored via Raman spectroscopy (νN=N ~1440 cm⁻¹) .
  • Kinetics : Thermal relaxation (t₁/₂ = 4–6 h at 25°C) depends on solvent polarity .

Application Insight :
Design light-triggered drug delivery systems by conjugating with nanoparticles .

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